molecular formula C8H8N4O2S2 B096691 4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 16806-29-4

4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No. B096691
CAS RN: 16806-29-4
M. Wt: 256.3 g/mol
InChI Key: ATEAASNFYTUARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that serves as a core structure for various sulfonamide derivatives with potential biological activities. The compound is characterized by the presence of a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, attached to a benzenesulfonamide moiety. This structural motif is known for its role in medicinal chemistry, particularly due to its inhibition of carbonic anhydrases, which are enzymes involved in many physiological processes.

Synthesis Analysis

The synthesis of derivatives of 4-amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves the reaction of sulfamethoxazole with different aldehydes to form Schiff bases, as seen in the synthesis of 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide . Another approach includes the synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides, which showed significant inhibitory activity against carbonic anhydrase isoforms and cytotoxic effects against breast cancer cell lines . Additionally, novel sulfonamide derivatives have been synthesized and investigated for their inhibitory activity against carbonic anhydrase and their anticancer activity .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques, including MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible spectroscopy. For instance, the Schiff base mentioned earlier has been crystallographically examined and found to crystallize in the monoclinic space group, indicating the presence of enol-imine tautomerism in the solid state .

Chemical Reactions Analysis

The chemical reactivity of 4-amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives is influenced by the presence of the amino and sulfonamide groups, which can participate in various chemical reactions. The formation of Schiff bases is one such reaction, where the amino group reacts with aldehydes to form an imine linkage . The tautomerism between enol-imine and keto-amine forms plays a significant role in the photochromic and thermochromic characteristics of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these sulfonamide derivatives are closely related to their molecular structure. The crystallographic data provide insights into the density and molecular geometry of the compounds . The inhibitory activity against carbonic anhydrase is a key chemical property, with derivatives showing a range of inhibitory constants (KIs) against different isoforms of the enzyme, indicating their potential as therapeutic agents . The cytotoxic effects against cancer cell lines further demonstrate the biological relevance of these compounds, with some showing micromolar inhibition of growth efficacy .

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment : A derivative of this compound was used in the synthesis of zinc phthalocyanine, which showed potential as a Type II photosensitizer for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Anticancer Activity : Novel derivatives of 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamides displayed significant anticancer activity against human colorectal and cervix carcinoma cell lines, with promising ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles (Karakuş et al., 2018).

  • Antibacterial Drug Impurity Synthesis : This compound is involved in the synthesis of the antibacterial drug Sulfamethizole, where its derivative was identified as an impurity in the drug's production process (Talagadadeevi et al., 2012).

  • Anticonvulsant Activity : Derivatives of 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide were synthesized and showed potent anticonvulsant activity, with some compounds demonstrating good activity compared to standard drugs (Singh, Sarthy, & Lohani, 2012).

  • Inhibitors of Kynurenine 3-Hydroxylase : Compounds including 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives were synthesized and found to be high-affinity inhibitors of kynurenine 3-hydroxylase, suggesting potential applications in neurological disorders (Röver et al., 1997).

  • Carbonic Anhydrase Inhibition : Derivatives of this compound were investigated as inhibitors of carbonic anhydrase isozymes, showing varying degrees of inhibition, which is relevant in conditions like glaucoma, edema, and epilepsy (Kumar et al., 2021).

properties

IUPAC Name

4-amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-11-10-5-15-8/h1-5H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEAASNFYTUARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873827
Record name 2-Sulfanilamido-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

CAS RN

16806-29-4
Record name NSC35261
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Sulfanilamido-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 102 (1.0 g, 3.6 mmol) was suspended in 3N HCl (10 mL) and heated to reflux for 30 min. The acidic mixture was neutralized with Na2CO3 solution. The precipitated product was collected by filtration, washed with water, and dried to give the product (450 mg, 1.8 mmol, 49%), mp 226° C. (lit2 mp 221-222° C.); 1H NMR (250 MHz, CDCl3) δ 5.95 (2, s), 6.57 (2, d, J=6.5 Hz), 7.41 (2, d, J=6.5 Hz), 8.68 (1, s), 14.03 (1, br s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Reactant of Route 2
4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Reactant of Route 3
4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Reactant of Route 5
4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Reactant of Route 6
4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Citations

For This Compound
1
Citations
AP Gulya, VI Tsapkov, D Poirier, K Aruksandei… - Russian Journal of …, 2010 - Springer
2-[(2-Hydroxyphenylimino)methyl]phenol (H 2 L 1 ) and 1-[(2-hydroxyphenylimino)methyl]naphthalen-2-ol (H 2 L 2 ) reacted with copper(II) acetate hydrate and sulfanilamide (Sf 1 ), …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.